4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose
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Overview
Description
4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose is a complex carbohydrate compound. It is a derivative of glucopyranose, a glucose molecule in its pyranose form, and is modified with acetamido and deoxy groups. This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose involves multiple steps. One common method includes the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another approach involves the use of oxazoline intermediates, which are reacted with methanol and p-toluenesulfonic acid at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: Used in the synthesis of glycosides and other carbohydrate derivatives.
Biology: Plays a role in studying cell signaling and glycosylation processes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes involved in glycosylation, thereby affecting cell signaling and other biological processes . The compound’s acetamido and deoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-β-D-glucopyranosylamine: Similar in structure but lacks the galactopyranosyl group.
2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranosylamine: Another derivative with similar functional groups but different glycosidic linkages.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose: Fully acetylated derivative used in anti-inflammatory research.
Uniqueness
4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkages and the presence of both acetamido and deoxy groups. These structural features confer distinct biochemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H35NO16 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16-,17-,18?,19-,20+/m1/s1 |
InChI Key |
XUKPSCNNYKSPHN-OQXJRWRESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O |
Origin of Product |
United States |
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